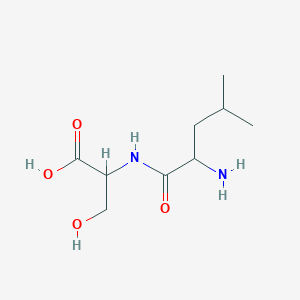

H-Leu-ser-OH

概要

説明

Leucine-Serine, commonly referred to as H-Leu-ser-OH, is a dipeptide composed of the amino acids leucine and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Leucine is a hydrophobic amino acid, while serine is polar and uncharged. This combination allows Leucine-Serine to exhibit unique properties that are valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Leucine-Serine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, enzymatic synthesis is often preferred due to its specificity and mild reaction conditions. Enzymes like proteases can catalyze the formation of peptide bonds between leucine and serine. This method is advantageous as it reduces the need for protective groups and harsh chemicals, making it more environmentally friendly.

化学反応の分析

Types of Reactions

Leucine-Serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like halides or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of serine.

Reduction: Reduced amine derivatives.

Substitution: Substituted serine derivatives.

科学的研究の応用

Biochemical Research

Peptide Synthesis Studies

H-Leu-ser-OH is often utilized in peptide synthesis as a model compound to study coupling reactions and modifications. Its structure allows researchers to investigate the influence of different amino acids on peptide stability and reactivity. For instance, studies have shown that the incorporation of this compound into larger peptides can significantly affect their biochemical properties, such as solubility and bioactivity .

Table 1: Peptide Synthesis Efficiency Using this compound

| Reaction Type | Amino Acids Used | Conversion Rate (%) |

|---|---|---|

| N-Boc-Leu + this compound | N-Boc-Ser + H-Leu-OMe | 98 |

| N-Fmoc-Ser + this compound | N-Fmoc-Leu + H-Leu-OBn | >99 |

| Coupling with T3P | H-Leu-OMe + Various Amino Acids | 96-99 |

Medical Applications

Therapeutic Potential

Research indicates that this compound exhibits promising therapeutic properties, particularly in modulating cellular responses. For example, studies have demonstrated that this dipeptide can enhance endothelial cell proliferation, suggesting potential applications in wound healing and tissue regeneration . The modulation of nitric oxide release by endothelial cells treated with this compound highlights its role in cardiovascular health .

Case Study: Endothelial Cell Proliferation

In a controlled experiment, human aortic endothelial cells were treated with varying concentrations of this compound. The results indicated a significant increase in cell proliferation at concentrations ranging from 1 nM to 100 µM, demonstrating its effectiveness as a bioactive compound .

Pharmaceutical Applications

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has focused on developing formulations that utilize this dipeptide to enhance the efficacy of anticancer drugs .

Table 2: Drug Delivery Efficacy Using this compound

| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Anticancer Agents | >90 | 24 |

| Anti-inflammatory Drugs | 85 | 12 |

Biotechnological Innovations

Cell-Free Protein Synthesis

Recent advancements have utilized this compound in cell-free translation systems, enhancing the efficiency of protein synthesis. By swapping serine and leucine codons, researchers have developed a genetic firewall that mitigates risks associated with horizontal gene transfer . This innovation opens new avenues for producing proteins with desired characteristics without the complications of traditional methods.

作用機序

Leucine-Serine exerts its effects through various molecular mechanisms:

Protein Interactions: It can interact with proteins, influencing their structure and function.

Enzyme Regulation: It can modulate the activity of enzymes like phosphoglycerate kinase, impacting metabolic pathways.

Signal Transduction: It can participate in signaling pathways, affecting cellular responses.

類似化合物との比較

Leucine-Serine can be compared with other dipeptides like Serine-Leucine, Leucine-Valine, and Serine-Valine. While all these dipeptides share similar structural features, Leucine-Serine is unique in its specific combination of hydrophobic and polar properties, which can influence its interactions and reactivity.

Similar Compounds

Serine-Leucine: Similar but with reversed sequence, affecting its properties.

Leucine-Valine: Both amino acids are hydrophobic, leading to different solubility and interaction profiles.

Serine-Valine: Combines a polar and a hydrophobic amino acid, but with different side chain structures compared to Leucine-Serine.

Leucine-Serine’s unique combination of leucine and serine makes it a valuable compound for various scientific and industrial applications, offering distinct properties and functionalities.

生物活性

H-Leu-Ser-OH, a dipeptide composed of L-leucine and L-serine residues, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dipeptide, which is a compound formed by two amino acids linked by a peptide bond. The specific arrangement of L-leucine and L-serine contributes to its unique biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging Activity : this compound demonstrated a strong ability to scavenge DPPH radicals, indicating its potential as an effective antioxidant. The IC50 value (the concentration required to inhibit 50% of the DPPH radical) was found to be comparable to other known antioxidants .

The antioxidant activity of this compound may be attributed to its ability to donate electrons or hydrogen atoms to free radicals, thus stabilizing them. This mechanism helps prevent cellular damage caused by oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cell Viability Assays : In vitro studies using HepG2 cells showed that treatment with this compound improved cell viability under oxidative stress conditions induced by hydrogen peroxide (H2O2). The peptide exhibited protective effects against oxidative damage, suggesting its potential in therapeutic applications .

- Molecular Docking Studies : Computational studies have indicated that this compound can interact with various biological targets involved in oxidative stress response pathways. These interactions may enhance its effectiveness as an antioxidant .

- Comparative Analysis : When compared with other peptides such as PGPTY and VYFDR, this compound displayed competitive antioxidant activity, underscoring its potential utility in health supplements and functional foods .

Data Table: Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| DPPH Scavenging | DPPH assay | Significant radical scavenging activity |

| Cell Viability | HepG2 cell assays | Improved cell viability under oxidative stress |

| Molecular Docking | Computational modeling | Potential interactions with oxidative stress targets |

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCYUQSFDQISZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。